Home > Products > Screening Compounds P82423 > N-Demethylroxithromycin
N-Demethylroxithromycin - 118267-18-8

N-Demethylroxithromycin

Catalog Number: EVT-343565
CAS Number: 118267-18-8
Molecular Formula: C40H74N2O15
Molecular Weight: 823.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-Demethylroxithromycin is a derivative of Roxithromycin . It is a semi-synthetic macrolide antibiotic, which is structurally and pharmacologically similar to erythromycin, azithromycin, or clarithromycin . It is more effective against certain Gram-negative bacteria, particularly Legionella pneumophila .

Synthesis Analysis

N-Demethylroxithromycin is synthesized from Roxithromycin . The synthesis process involves the desolvation of its chloroform solvate, and by quench cooling a melt of the crystalline monohydrated solid .

Molecular Structure Analysis

N-Demethylroxithromycin contains a total of 133 bond(s); 59 non-H bond(s), 2 multiple bond(s), 13 rotatable bond(s), 2 double bond(s), 2 six-membered ring(s), 1 ester(s) (aliphatic), 1 oxime(s) (aliphatic), 1 secondary amine(s) (aliphatic), 5 hydroxyl group(s), 3 secondary alcohol(s), and 7 ether(s) .

Physical And Chemical Properties Analysis

N-Demethylroxithromycin is a poorly soluble antibacterial drug . The amorphous form of N-Demethylroxithromycin was prepared by desolvation of its chloroform solvate, and by quench cooling a melt of the crystalline monohydrated solid .

Classification and Source

N-Demethylroxithromycin is classified as a macrolide antibiotic. It is a metabolite of roxithromycin, which itself is used to treat a variety of bacterial infections in humans. Roxithromycin acts primarily by inhibiting bacterial protein synthesis through its interaction with the 50S ribosomal subunit. The compound has been identified in various studies focusing on its biological activity and potential therapeutic applications .

Synthesis Analysis

The synthesis of N-Demethylroxithromycin typically involves the demethylation of roxithromycin. One effective method for synthesizing this compound is through the use of specific reagents that facilitate the removal of the methyl group from the nitrogen atom in the macrolide structure.

Key Synthesis Parameters:

  • Reagents: Commonly used reagents include lithium aluminum hydride or other reducing agents that can selectively target the methyl group.
  • Conditions: The reaction is generally carried out under controlled temperatures to ensure high yields and selectivity.
  • Yield: The synthesis process is noted for its simplicity and high yield, making it suitable for large-scale production .
Molecular Structure Analysis

The molecular formula for N-Demethylroxithromycin is C41H75N2O15C_{41}H_{75}N_{2}O_{15}, with a molecular weight of approximately 765.06 g/mol. The structure features a macrolide ring, which is characteristic of this class of antibiotics.

Structural Features:

  • Ring Structure: A large lactone ring that includes multiple hydroxyl groups.
  • Functional Groups: Contains amine and ether functionalities that contribute to its biological activity.
  • Stereochemistry: The compound exhibits specific stereochemical configurations that are crucial for its interaction with biological targets .
Chemical Reactions Analysis

N-Demethylroxithromycin participates in various chemical reactions typical for macrolides. These include:

  • Hydrolysis: Under acidic or basic conditions, N-Demethylroxithromycin can undergo hydrolysis, leading to the formation of less active metabolites.
  • Acylation Reactions: The hydroxyl groups can be involved in acylation reactions, which may modify its antibacterial properties.
  • Reactivity with Nucleophiles: The presence of electrophilic centers allows it to react with nucleophiles, potentially forming new derivatives with altered pharmacological profiles .
Mechanism of Action

N-Demethylroxithromycin exerts its antibacterial effects primarily by binding to the 50S subunit of bacterial ribosomes. This binding inhibits protein synthesis by obstructing the peptidyl transferase activity and blocking the exit tunnel for nascent polypeptides.

Key Mechanistic Insights:

  • Inhibition of Protein Synthesis: By preventing peptide bond formation, it effectively halts bacterial growth.
  • Selectivity for Bacterial Ribosomes: The structural specificity allows it to differentiate between bacterial and eukaryotic ribosomes, minimizing toxicity to human cells .
Physical and Chemical Properties Analysis

N-Demethylroxithromycin possesses distinct physical and chemical properties that influence its behavior in biological systems:

Key Properties:

  • Solubility: It is soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is relatively stable under neutral pH conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: The melting point ranges around 150–160 °C, indicative of its crystalline nature .
Applications

N-Demethylroxithromycin has several scientific applications primarily related to its antibacterial properties:

  • Antibiotic Research: It serves as a model compound for studying macrolide antibiotics and their mechanisms.
  • Pharmacological Studies: Researchers investigate its efficacy against resistant bacterial strains and explore potential modifications to enhance activity.
  • Biochemical Assays: Used in high-throughput screening assays to evaluate interactions with various ion channels and other cellular targets .
Introduction to N-Demethylroxithromycin

N-Demethylroxithromycin is a pharmacologically significant biotransformation product of the semi-synthetic macrolide antibiotic roxithromycin. As a primary metabolite, it plays a crucial role in the pharmacokinetic profile and biological activity of its parent compound. This molecule represents a structural modification where one of the dimethylamino groups in roxithromycin undergoes metabolic removal, resulting in altered physicochemical properties and biological interactions while retaining the core macrolide structure [1] [4]. Its identification and characterization marked an important advancement in understanding the metabolic fate of roxithromycin in mammalian systems, particularly regarding species-specific metabolic pathways [2].

Chemical Structure and Physicochemical Properties

N-Demethylroxithromycin (chemical name: (3R,4S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(4-amino-3-hydroxy-6-methyloxan-2-yl)oxy]-14-ethyl-7,12,13-trihydroxy-4-[(4-methoxy-4,5,6-trimethyloxan-2-yl)oxy]-3,5,7,9,11,13-hexamethyl-10-(2,4,7-trioxa-1-azaoctan-1-ylidene)-1-oxacyclotetradecan-2-one) belongs to the 14-membered macrolide structural family derived from erythromycin [1] [6]. Its molecular formula is C₄₀H₇₄N₂O₁₄, with a molecular weight of 807.0206 g/mol (monoisotopic mass: 806.5140 Da) [4]. The compound features a characteristic macrocyclic lactone ring core structure shared with roxithromycin, but differs through the absence of a methyl group from the dimethylamino function attached to the desosamine sugar moiety, resulting in a secondary amine functionality (N-methylamino group) [4] [10].

Table 1: Key Physicochemical Properties of N-Demethylroxithromycin Compared to Roxithromycin

PropertyN-DemethylroxithromycinRoxithromycin
Molecular FormulaC₄₀H₇₄N₂O₁₄C₄₁H₇₆N₂O₁₅
Molecular Weight (g/mol)807.02837.06
SMILES NotationCC[C@H]1OC(=O)C@HC@@HC(C)C@@HC@(O)CC@@H\C(=N/OCOCCOC)C@HC@@H[C@]1(C)OCC[C@H]1OC(=O)C@HC@@HC(C)C@@HC@(O)CC@@HC(=NOCOCCOC)C@HC@@H[C@]1(C)O
Hydrogen Bond Donors54
Hydrogen Bond Acceptors1515
Calculated logP (Chemaxon)3.353.51 [5]
Water Solubility (Predicted)0.109 mg/mL [4]Lower than parent [5]
Rotatable Bonds1212

The N-demethylation significantly impacts its physicochemical behavior. The removal of a methyl group increases polarity compared to roxithromycin, evidenced by a slightly lower calculated partition coefficient (logP 3.35 vs. 3.51 for roxithromycin) [4] [5]. This alteration enhances its water solubility (predicted ~0.109 mg/mL) relative to the more lipophilic parent drug [4]. The molecule retains multiple hydrogen bond donors (5) and acceptors (15), contributing to its interaction potential with biological targets and solvents. The macrolide ring and attached sugar moieties (desosamine derivative and modified cladinose) maintain the complex three-dimensional structure crucial for ribosomal binding, although the N-demethylation subtly alters the electronic environment and steric presentation of the desosamine nitrogen [1] [10].

Biosynthetic Origin as a Roxithromycin Metabolite

N-Demethylroxithromycin is formed in vivo primarily through the hepatic metabolism of roxithromycin via cytochrome P450 (CYP)-mediated oxidative N-demethylation. This metabolic pathway involves the enzymatic removal of a methyl group (-CH₃) from the dimethylamino (N(CH₃)₂) functional group located on the amino sugar (desosamine) moiety of the parent molecule [2] [4]. The reaction proceeds via oxidation to an intermediate methylol derivative which spontaneously decomposes to yield the mono-N-demethylated metabolite (N-Demethylroxithromycin) and formaldehyde (HCHO). This process can potentially occur twice, leading to the formation of N-di-demethyl roxithromycin (C₃₉H₇₂N₂O₁₄) as a secondary metabolite [4].

Table 2: Key Metabolic Reactions Generating N-Demethylroxithromycin

Reaction TypeEnzyme SystemSubstrate LocationPrimary ProductSecondary Product
N-Demethylation (Oxidative)Hepatic CYP450 isoforms (specific isoforms not fully elucidated)Desosamine sugar Dimethylamino groupN-Demethylroxithromycin (Mono-demethylated)N-Di-demethylroxithromycin
O-DemethylationHepatic CYP450Cladinose sugar Methoxy groupO-DemethylroxithromycinFurther conjugates

Research utilizing liquid chromatography-mass spectrometry (LC-MS) for metabolite identification has revealed significant species-dependent differences in roxithromycin demethylation. In rats, N-demethylation is the predominant metabolic route. Conversely, humans primarily undergo O-demethylation of the cladinose sugar moiety, making N-Demethylroxithromycin a relatively minor metabolite in humans compared to its prominence in rat models [2]. This highlights critical interspecies variation in metabolic handling that must be considered when extrapolating preclinical data.

Beyond N-demethylation, roxithromycin undergoes other metabolic transformations:

  • O-Demethylation: Removal of a methyl group from the methoxy function on the cladinose sugar, yielding O-Demethylroxithromycin, identified as a major active metabolite in humans [2].
  • Decladinose formation: Hydrolysis of the glycosidic bond linking the cladinose sugar to the macrolide aglycone core, resulting in Decladinose-roxithromycin [10].
  • Conjugation: Phase II metabolism involving glucuronidation or sulfation of oxidative metabolites for renal excretion.

Notably, studies comparing the in vitro antibiotic activity of roxithromycin metabolites demonstrated that O-Demethylroxithromycin possesses activity comparable to the parent drug roxithromycin against standard bacterial strains. While specific potency data for N-Demethylroxithromycin was less emphasized in the available literature, its identification confirms it as a significant component of the roxithromycin metabolic profile, particularly in rodents [2].

Historical Context and Discovery in Pharmacokinetic Studies

The discovery of N-Demethylroxithromycin is intrinsically linked to the development and clinical application of roxithromycin itself. Roxithromycin was patented in 1980 and approved for medical use in 1987 by the French pharmaceutical company Roussel Uclaf as a semi-synthetic derivative of erythromycin A [1] [6]. It was designed to overcome the acid instability and limited oral bioavailability inherent to erythromycin. This was achieved by modifying the C9 carbonyl group of erythromycin into a 9-[O-(2-methoxyethoxy)methyl]oxime side chain, significantly improving acid stability without functioning as a prodrug for erythromycin [5] [6].

Initial pharmacokinetic studies in the 1980s and 1990s established that roxithromycin was rapidly absorbed, achieved high tissue concentrations, and had a long plasma elimination half-life (~12 hours), allowing for once or twice-daily dosing [1] [5] [9]. These studies also indicated that roxithromycin was not extensively metabolized, with a significant portion (over 50%) excreted unchanged in bile and urine [1] [10]. However, the presence of metabolites was acknowledged, though their specific structures and activities were not fully characterized initially.

The definitive identification and structural elucidation of N-Demethylroxithromycin, along with other metabolites like O-Demethylroxithromycin and decladinose-roxithromycin, emerged prominently from advanced analytical studies conducted around the early 2000s. A pivotal study published in Acta Pharmacologica Sinica in 2001, titled "Demethylation metabolism of roxithromycin in humans and rats," employed liquid chromatography-mass spectrometry (LC-MS) to systematically identify and compare the demethylated metabolites of roxithromycin [2]. This research was crucial in:

  • Confirming Structures: Using precise mass spectrometry to differentiate between N-demethyl and O-demethyl metabolites based on mass shifts and fragmentation patterns.
  • Quantifying Species Differences: Demonstrating conclusively that N-demethylation was a predominant pathway in rats but a minor pathway in humans, whereas O-demethylation was dominant in humans.
  • Assessing Bioactivity: Initiating comparative in vitro evaluations of the antibiotic activities of these metabolites against standard bacterial strains.

This period coincided with broader advancements in analytical technology, particularly the widespread adoption of LC-MS/MS in drug metabolism and pharmacokinetics (DMPK) laboratories. These techniques provided the sensitivity and specificity needed to detect and characterize relatively low-abundance metabolites like N-Demethylroxithromycin in complex biological matrices (e.g., urine, bile, plasma) [2]. Prior to this, metabolite identification often relied on less sensitive microbial assays or simpler chromatographic methods, which lacked the resolution for definitive structural characterization of minor metabolic pathways.

The discovery of N-Demethylroxithromycin, therefore, represents a milestone in understanding the complete metabolic profile of roxithromycin. It underscores the importance of species-specific metabolism in toxicology and pharmacology studies and contributes to the comprehensive picture of how structural modifications to the erythromycin core, like the C9 oxime in roxithromycin, influence not just the parent drug's properties but also its biotransformation landscape.

Properties

CAS Number

118267-18-8

Product Name

N-Demethylroxithromycin

IUPAC Name

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

Molecular Formula

C40H74N2O15

Molecular Weight

823.0 g/mol

InChI

InChI=1S/C40H74N2O15/c1-14-28-40(10,48)33(44)23(4)30(42-52-20-51-16-15-49-12)21(2)18-38(8,47)35(57-37-31(43)27(41-11)17-22(3)53-37)24(5)32(25(6)36(46)55-28)56-29-19-39(9,50-13)34(45)26(7)54-29/h21-29,31-35,37,41,43-45,47-48H,14-20H2,1-13H3/b42-30-/t21-,22-,23+,24+,25-,26+,27+,28-,29+,31-,32+,33-,34+,35-,37+,38-,39-,40-/m1/s1

InChI Key

HVLDACGFXJHOFG-XZOIVAJYSA-N

SMILES

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)O)(C)O

Synonyms

(9E)-9-[O-[(2-Methoxyethoxy)methyl]oxime]-N-demethyl Erythromycin; (E)-N-Demethylroxithromycin; N-Demethylroxithromycin; RU 44981;

Canonical SMILES

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC)O)(C)O)C)C)O)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.